

2-Methyl-4-nitrobenzenesulfonyl chloride

molecular weight

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Compound of Interest

Compound Name: 2-Methyl-4-nitrobenzenesulfonyl
chloride

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An In-depth Technical Guide to **2-Methyl-4-nitrobenzenesulfonyl Chloride**: Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary

2-Methyl-4-nitrobenzenesulfonyl chloride, a member of the nitrobenzenesulfonyl (nosyl) family of reagents, is a highly valuable compound in modern organic synthesis. Its strategic importance lies primarily in its function as a robust and versatile protecting group for primary and secondary amines. The presence of a strong electron-withdrawing nitro group confers unique reactivity upon the resulting sulfonamides, facilitating N-alkylation and enabling mild, orthogonal deprotection conditions not accessible with other common sulfonyl groups. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and core applications of **2-Methyl-4-nitrobenzenesulfonyl chloride**, with a focus on the mechanistic rationale behind its use. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecules.

Introduction to Nitrobenzenesulfonyl Protecting Groups

In multi-step organic synthesis, particularly in the fields of peptide and natural product synthesis, the selective protection and deprotection of amine functionalities is a paramount

challenge. While numerous protecting groups exist, sulfonyl-based groups like p-toluenesulfonyl (tosyl) are known for their stability but often require harsh cleavage conditions. The nitrobenzenesulfonyl (nosyl) group emerged as a powerful alternative, offering comparable stability with the significant advantage of mild deprotection through nucleophilic aromatic substitution.^[1]

The nosyl group's key features include:

- **Mild Cleavage:** Removal is readily achieved under neutral or slightly basic conditions using thiol nucleophiles, preserving sensitive functional groups elsewhere in the molecule.^[1]
- **Orthogonality:** It is stable to the acidic conditions used to remove a Boc group and the hydrogenolysis conditions used to cleave a Cbz group, allowing for selective deprotection in complex architectures.^[1]
- **N-H Acidification:** The potent electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide N-H proton, facilitating N-alkylation reactions, a cornerstone of methods like the Fukuyama amine synthesis.^{[1][2]}

2-Methyl-4-nitrobenzenesulfonyl chloride fits within this class, offering these core benefits with a substitution pattern that can be leveraged for specific synthetic strategies.

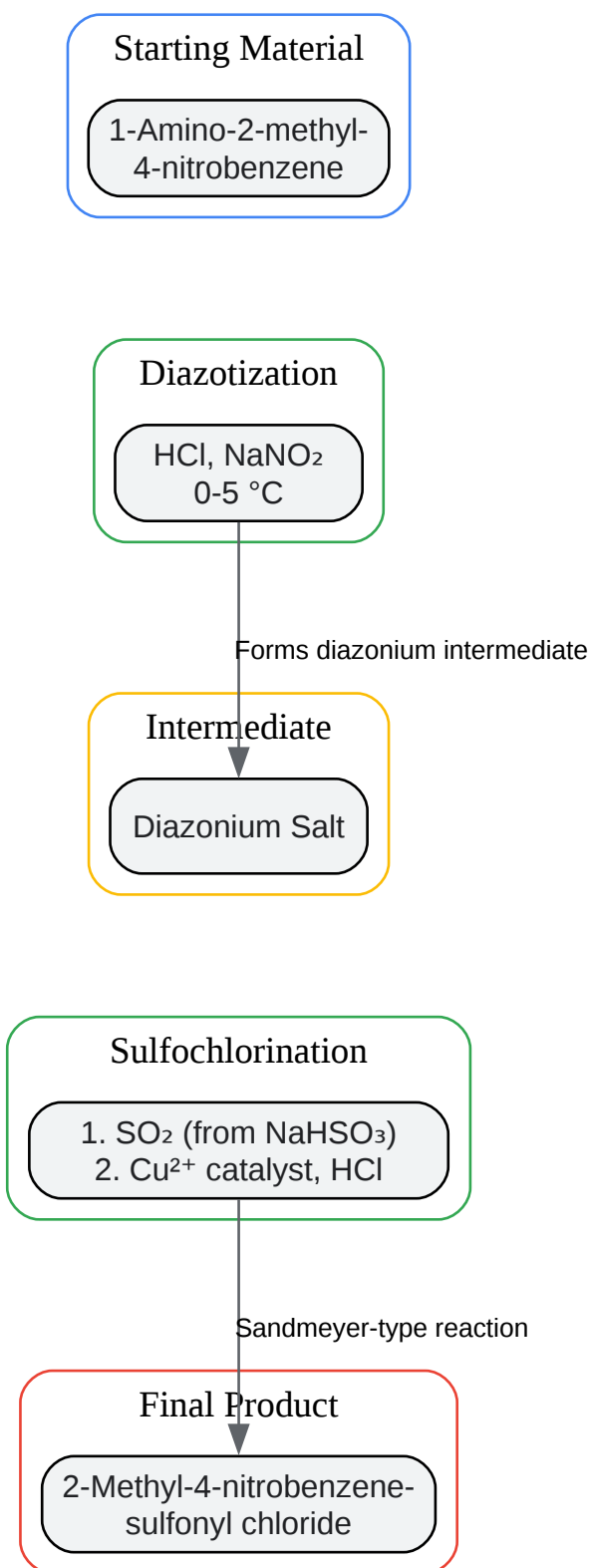
Physicochemical Properties

The unique reactivity of **2-Methyl-4-nitrobenzenesulfonyl chloride** is a direct consequence of its molecular structure. The sulfonyl chloride moiety is highly electrophilic, while the nitro group dominates the electronic properties of the aromatic ring.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ ClNO ₄ S	
Molecular Weight	235.64 g/mol	
Appearance	Solid	[3]
Melting Point	105 - 106 °C	[3]
Solubility	Soluble in toluene, THF, CH ₂ Cl ₂ , ethyl acetate; Insoluble in water.	[2][4]
Chemical Stability	Moisture-sensitive; decomposes in hot water or hot alcohol.	[2][5]

Synthesis of 2-Methyl-4-nitrobenzenesulfonyl Chloride

The synthesis of **2-Methyl-4-nitrobenzenesulfonyl chloride** can be effectively achieved from 1-amino-2-methyl-4-nitrobenzene via a Sandmeyer-type reaction. This process involves the diazotization of the primary amine followed by a sulfochlorination reaction.[3]



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Caption: Synthetic workflow for **2-Methyl-4-nitrobenzenesulfonyl chloride**.

Experimental Protocol: Synthesis

This protocol is adapted from a known literature procedure.^[3]

Materials:

- 1-amino-2-methyl-4-nitrobenzene
- 30% Hydrochloric acid (HCl)
- 40% Sodium nitrite (NaNO_2) solution
- 40% Sodium bisulfite (NaHSO_3) solution
- Copper (II) sulfate (CuSO_4) crystals
- Cold water
- Round-bottom flask, ice bath, magnetic stirrer, filtration apparatus

Procedure:

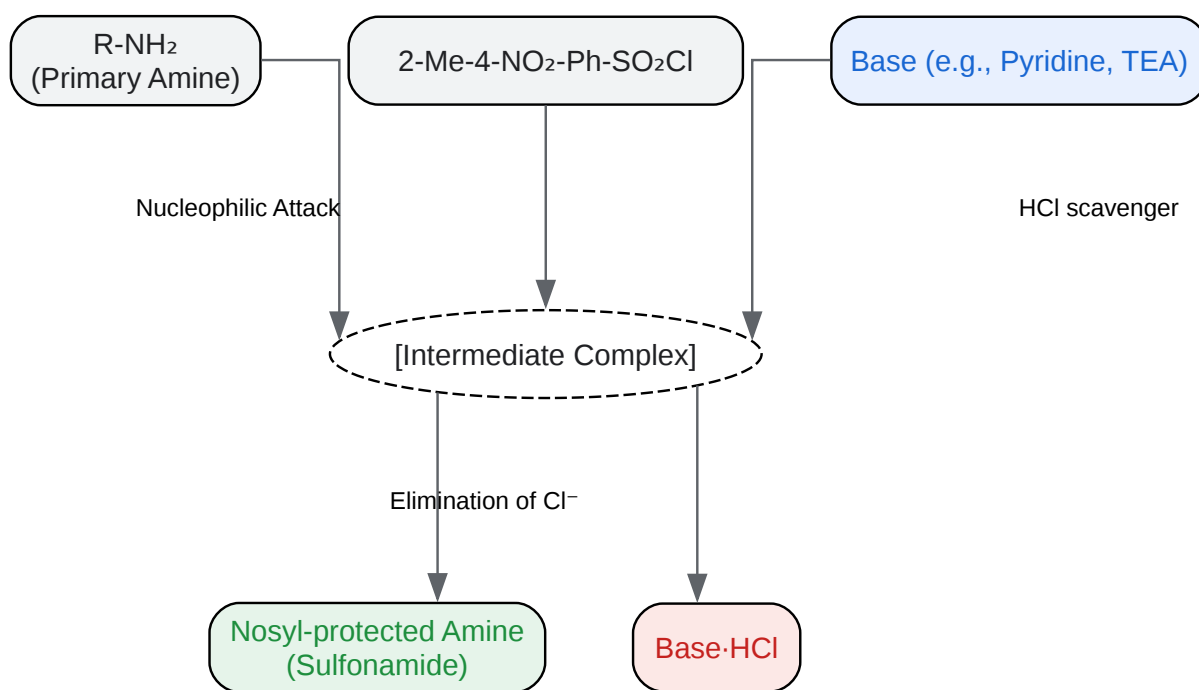
- Diazotization:
 - Suspend 1-amino-2-methyl-4-nitrobenzene (1.0 eq) in 30% HCl in a round-bottom flask.
 - Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
 - Slowly add a 40% solution of sodium nitrite (NaNO_2) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.
- Sulfochlorination:
 - In a separate, larger flask, prepare a mixture of 30% HCl, a catalytic amount of crystalline copper sulfate, and a portion of 40% sodium bisulfite solution.
 - Introduce the freshly prepared, clarified diazo solution from step 1 below the surface of the bisulfite mixture, with slight external cooling.

- Simultaneously, add the remaining 40% sodium bisulfite solution. The sodium bisulfite serves as the source of sulfur dioxide for the reaction.
- Isolation and Purification:
 - After the addition is complete, continue stirring for approximately 45 minutes. The product will precipitate out of the solution.
 - Filter the solid product via suction filtration.
 - Wash the filter cake thoroughly with a large volume of cold water to remove residual acids and salts.
 - Dry the resulting **2-methyl-4-nitrobenzenesulfonyl chloride**. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Causality: The low temperature during diazotization is critical to prevent the unstable diazonium salt from decomposing. The use of a copper catalyst is characteristic of Sandmeyer reactions, facilitating the displacement of the diazonium group with the sulfonyl chloride precursor.

Core Application: Amine Protection (Nosylation)

The primary application of **2-Methyl-4-nitrobenzenesulfonyl chloride** is the protection of primary and secondary amines to form stable sulfonamides. This reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.



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Caption: Mechanism of amine protection with a nosyl chloride.

Experimental Protocol: General Nosylation of a Primary Amine

This protocol describes a general method for the protection of a primary amine.^[1]

Materials:

- Primary amine (1.0 eq)
- **2-Methyl-4-nitrobenzenesulfonyl chloride** (1.05 - 1.1 eq)
- Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1M HCl solution

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel

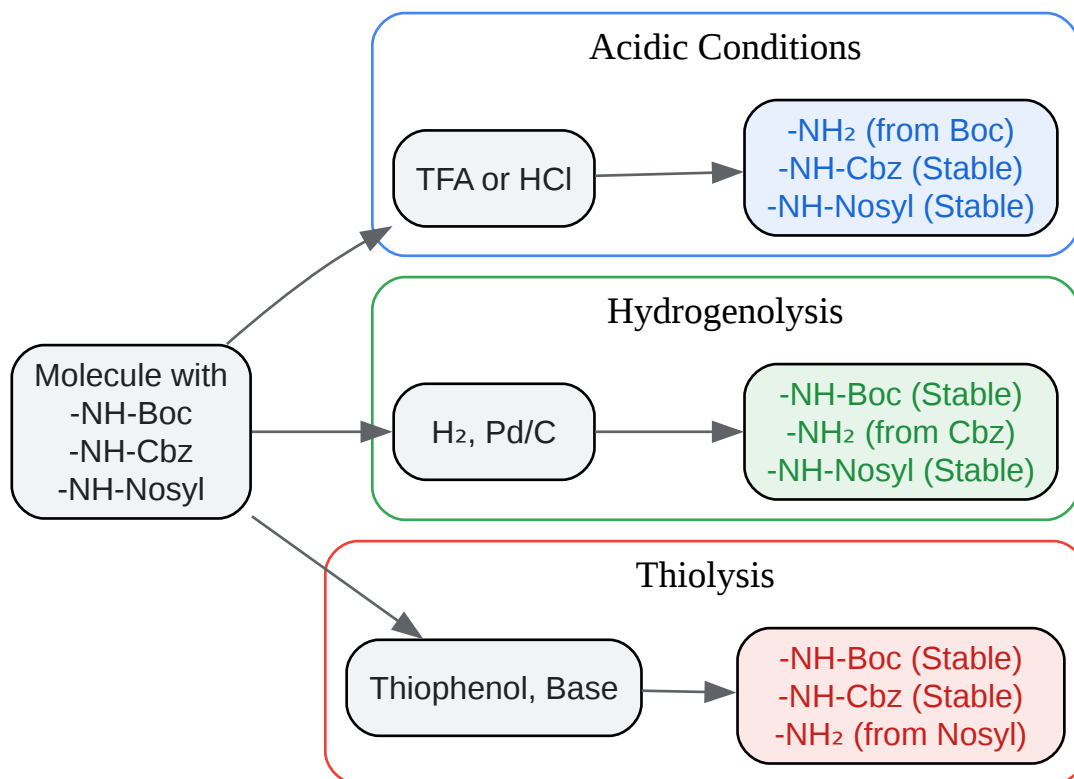
Procedure:

- Dissolve the primary amine (1.0 eq) and the base (e.g., pyridine) in DCM in a round-bottom flask.
- Cool the solution in an ice bath.
- Add **2-Methyl-4-nitrobenzenesulfonyl chloride** (1.05 eq) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the starting amine.
- Dilute the reaction mixture with DCM and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude nosylated amine.
- Purify the product as needed, typically by recrystallization or column chromatography.

Causality: A non-nucleophilic base like pyridine or TEA is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The aqueous workup systematically removes the base hydrochloride salt, any remaining base, and unreacted starting materials.

Orthogonality in Protecting Group Strategy

A key advantage of the nosyl group is its stability profile relative to other common amine protecting groups, which allows for selective deprotection.



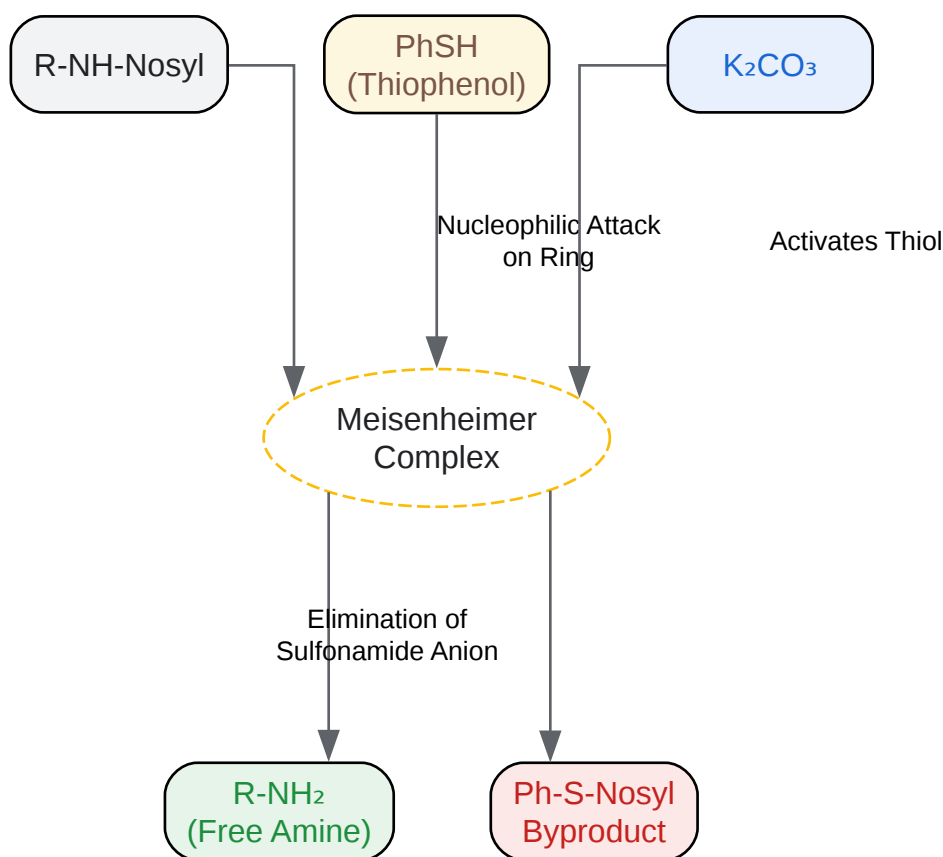
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Caption: Orthogonality of the Nosyl protecting group.

Deprotection Strategies

The selective removal of the nosyl group under mild conditions is its most defining and advantageous feature. The deprotection proceeds via a nucleophilic aromatic substitution mechanism involving a thiol and a mild base, which forms a transient Meisenheimer complex.

[1][6]



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Caption: Deprotection mechanism of a nosylated amine via a Meisenheimer complex.

Experimental Protocol: General Deprotection of a Nosylated Amine

Materials:

- Nosylated amine (1.0 eq)
- Thiophenol (2.0 - 5.0 eq)
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 5.0 eq)
- Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
- DCM

- Water
- Round-bottom flask, magnetic stirrer

Procedure:

- Dissolve the nosylated amine (1.0 eq) in MeCN or DMF.
- Add potassium carbonate (or another suitable base) and thiophenol to the solution.
- Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within a few hours.
- Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like DCM or ethyl acetate.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting free amine, typically by column chromatography or acid/base extraction, to remove the thiol-related byproduct.

Causality: The base deprotonates the thiol, generating a more potent thiolate nucleophile. The electron-deficient aromatic ring of the nosyl group is highly susceptible to attack by this soft nucleophile. The reaction is irreversible, driving the deprotection to completion under mild conditions.

Safety, Handling, and Storage

2-Methyl-4-nitrobenzenesulfonyl chloride and related compounds are reactive and hazardous. Strict adherence to safety protocols is mandatory.^{[7][8]}

Hazard Type	Description & Precaution	Source(s)
Corrosivity	Causes severe skin burns and serious eye damage. Wear chemical-resistant gloves, protective clothing, and eye/face protection.	[5][7][8]
Moisture Sensitivity	Reacts with water, potentially violently, liberating corrosive HCl gas. Handle under an inert atmosphere and store in a cool, dry place away from moisture.	[5][9]
Inhalation	Dust may be harmful if inhaled, causing respiratory irritation. Use only in a well-ventilated chemical fume hood.	[5][10]
Incompatibilities	Incompatible with strong bases and strong oxidizing agents.	[4][5]

Handling: Always handle in a chemical fume hood. Ensure eyewash stations and safety showers are nearby.[9] Avoid creating dust. Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[7] Spill Response: In case of a spill, evacuate the area. Do not add water. Sweep up the solid material carefully and place it in a suitable container for disposal.[9]

Anticipated Spectroscopic Characterization

While specific spectral data for this exact compound is not readily available, its structure allows for predictable characterization by standard spectroscopic methods.

- ^1H NMR:
 - Aromatic Region: Three protons on the trisubstituted benzene ring would appear as complex multiplets or distinct doublets and doublet of doublets in the 7.5-8.5 ppm range,

shifted downfield by the electron-withdrawing groups.

- Methyl Group: A sharp singlet corresponding to the three methyl protons would appear around 2.5-2.8 ppm.
- ^{13}C NMR:
 - Six distinct aromatic carbon signals. The carbons attached to the nitro and sulfonyl chloride groups would be significantly deshielded.
 - One aliphatic carbon signal for the methyl group.
- IR Spectroscopy:
 - Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group (approx. 1370 cm^{-1} and 1180 cm^{-1}).
 - Strong asymmetric and symmetric stretching vibrations for the N=O bonds of the nitro group (approx. 1530 cm^{-1} and 1350 cm^{-1}).
 - Aromatic C-H and C=C stretching vibrations.

Conclusion

2-Methyl-4-nitrobenzenesulfonyl chloride is a powerful and strategic reagent for the modern synthetic chemist. Its utility as an amine protecting group is defined by the robust nature of the resulting sulfonamide, coupled with a uniquely mild and orthogonal deprotection pathway. The ability to activate the sulfonamide N-H bond for further functionalization adds another layer of synthetic versatility. By understanding the physicochemical properties, synthetic routes, and the mechanistic basis for its application and removal, researchers can confidently and effectively incorporate this reagent into their synthetic designs to tackle complex molecular challenges in drug discovery and beyond.

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